molecular formula C10H14O4 B1199427 1,2-Dihydroxymint lactone CAS No. 168029-69-4

1,2-Dihydroxymint lactone

Cat. No. B1199427
CAS RN: 168029-69-4
M. Wt: 198.22 g/mol
InChI Key: DIOYTQUSBRSEBD-KHQFGBGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydroxymint lactone is a member of benzofurans.

Scientific Research Applications

  • Structural Studies : The study by Li et al. (2011) on "Deacetylnomilin monohydrate" details the structural characteristics of a compound similar to 1,2-Dihydroxymint lactone, providing insight into molecular arrangements and interactions.

  • Chemical Synthesis Applications : Research by McInturff et al. (2013) demonstrates the use of lactones in the synthesis of complex chemical structures, showcasing the importance of such compounds in organic synthesis.

  • Stereochemical Analysis : The study by Ishizuka et al. (1985) focuses on the stereochemical configuration of a specific lactone derivative, which is crucial for understanding its biological activity.

  • Enantioselective Syntheses : Ahmed et al. (2005) Ahmed et al., 2005 describe an enantioselective route to sugar lactones, highlighting the application of lactones in developing specific stereoisomers of sugars.

  • Biological Activity Studies : The research by Siu-Caldera et al. (1995) investigates how human osteoblasts metabolize vitamin D3 into its lactone form, providing insights into the biological transformations and activities of lactones in human cells.

  • Catalysis in Organic Synthesis : Zhang et al. (2018) Zhang et al., 2018 discuss a cobalt co-catalyzed C(sp2)–H functionalization, where lactones are key intermediates, illustrating the role of lactones in advanced organic synthesis techniques.

properties

CAS RN

168029-69-4

Product Name

1,2-Dihydroxymint lactone

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

(6R,7S,7aR)-6,7-dihydroxy-3,6-dimethyl-4,5,7,7a-tetrahydro-1-benzofuran-2-one

InChI

InChI=1S/C10H14O4/c1-5-6-3-4-10(2,13)8(11)7(6)14-9(5)12/h7-8,11,13H,3-4H2,1-2H3/t7-,8+,10-/m1/s1

InChI Key

DIOYTQUSBRSEBD-KHQFGBGNSA-N

Isomeric SMILES

CC1=C2CC[C@@]([C@H]([C@@H]2OC1=O)O)(C)O

SMILES

CC1=C2CCC(C(C2OC1=O)O)(C)O

Canonical SMILES

CC1=C2CCC(C(C2OC1=O)O)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydroxymint lactone
Reactant of Route 2
1,2-Dihydroxymint lactone
Reactant of Route 3
1,2-Dihydroxymint lactone
Reactant of Route 4
1,2-Dihydroxymint lactone
Reactant of Route 5
1,2-Dihydroxymint lactone
Reactant of Route 6
1,2-Dihydroxymint lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.